Ortho-Methoxy Substrate-Specific Reactivity: 99% Isolated Yield in Heteroaryl Suzuki–Miyaura Coupling
In a study employing a highly active Pd-dialkylbiphenylphosphino catalyst system for heteroaryl Suzuki–Miyaura coupling, the reaction of 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid produced the desired biaryl product in 99% isolated yield [1]. This represents a 17% absolute yield improvement (21% relative increase) over the same catalytic system's performance with the sterically demanding 2,6-dimethylphenylboronic acid comparator, which yielded 82% under comparable conditions. The 99% yield demonstrates that despite its ortho substitution, 2-methoxyphenylboronic acid does not suffer from the severe steric hindrance penalties that plague 2,6-disubstituted analogs.
| Evidence Dimension | Isolated yield in Suzuki–Miyaura cross-coupling |
|---|---|
| Target Compound Data | 99% isolated yield with 3-amino-2-chloropyridine |
| Comparator Or Baseline | 2,6-Dimethylphenylboronic acid: 82% isolated yield with 5-amino-2-chloropyridine; Unsubstituted phenylboronic acid: broadly reactive but not directly quantified in this study |
| Quantified Difference | 17% absolute yield advantage (21% relative improvement) over 2,6-dimethylphenylboronic acid |
| Conditions | Pd-dialkylbiphenylphosphino catalyst system; coupling with heteroaryl halides (aminopyridine substrates); isolated yields reported |
Why This Matters
This near-quantitative yield with a heteroaryl halide establishes 2-methoxyphenylboronic acid as a high-efficiency reagent for pharmaceutical building block construction where 2,6-disubstituted boronic acids would impose unacceptable yield penalties.
- [1] Billingsley KL, Anderson KW, Buchwald SL. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew Chem Int Ed. 2006;45:3484–3488. doi:10.1002/anie.200600493 View Source
